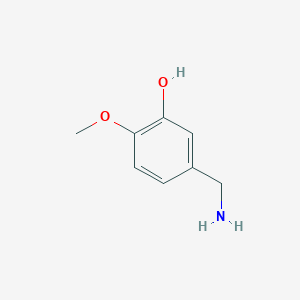
2,6-Diethylphenylthioharnstoff
Übersicht
Beschreibung
2,6-Diethylphenylthiourea is a useful research compound. Its molecular formula is C11H16N2S and its molecular weight is 208.33 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Diethylphenylthiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176357. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Diethylphenylthiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diethylphenylthiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Eigenschaften
2,6-Diethylphenylthioharnstoff: wurde auf seine antibakteriellen Eigenschaften untersucht. Forschungsergebnisse deuten darauf hin, dass Thioharnstoffderivate gegen eine Reihe von Bakterienstämmen wirksam sein können. Diese Anwendung ist besonders relevant bei der Entwicklung neuer Antibiotika und antibakterieller Mittel, die im Kampf gegen antibiotikaresistente Bakterien von entscheidender Bedeutung sind .
Antioxidative Aktivität
Das antioxidative Potenzial von This compound ist ein weiteres interessantes Gebiet. Antioxidantien spielen eine wichtige Rolle beim Schutz von Zellen vor oxidativem Stress, der zu chronischen Krankheiten wie Krebs und Herzerkrankungen führen kann. Thioharnstoffderivate haben sich bei der Beseitigung freier Radikale als vielversprechend erwiesen, was auf potenzielle Anwendungen im Gesundheitswesen und in der Lebensmittelkonservierung hindeutet .
Antitumorwirkungen
Thioharnstoffderivate, einschließlich This compound, wurden auf ihre Antitumorwirkungen untersucht. Ihre Fähigkeit, das Wachstum von Krebszellen zu hemmen, macht sie zu Kandidaten für die Entwicklung neuer Chemotherapeutika. Laufende Forschung untersucht ihre Wirksamkeit und Wirkmechanismen gegen verschiedene Krebsarten .
Entzündungshemmende Anwendungen
Die entzündungshemmenden Eigenschaften von This compound sind für die Behandlung von Entzündungskrankheiten von Bedeutung. Durch die Modulation der entzündungshemmenden Reaktion des Körpers könnten diese Verbindungen zur Behandlung von Erkrankungen wie Arthritis, Asthma und allergischen Reaktionen eingesetzt werden .
Potenzial gegen Alzheimer
Die Forschung zu den Anwendungen von This compound bei neurodegenerativen Erkrankungen hat sein Potenzial im Kampf gegen Alzheimer aufgezeigt. Die Verbindungen können Enzyme hemmen, die zum Fortschreiten der Krankheit beitragen, und bieten so einen neuen Weg für die Behandlung und Prävention .
Antituberkulose-Aktivität
Der Kampf gegen Tuberkulose (TB) wurde durch die Entdeckung der antituberkulösen Eigenschaften von Thioharnstoffderivaten verstärkt. This compound könnte Teil neuer Behandlungen für TB sein, insbesondere in Fällen, in denen die Krankheit gegenüber traditionellen Medikamenten resistent geworden ist .
Antimalaria-Anwendungen
Malaria ist nach wie vor eine große globale Gesundheitsherausforderung, und This compound-Derivate haben sich als potenzielle Antimalaria-Mittel erwiesen. Ihre Fähigkeit, in den Lebenszyklus des Malariaparasiten einzugreifen, könnte zur Entwicklung neuer präventiver und therapeutischer Optionen führen .
Zwischenprodukte für die organische Synthese
Neben biologischen Anwendungen ist This compound in der organischen Synthese wertvoll. Es dient als Zwischenprodukt in verschiedenen chemischen Reaktionen und trägt zur Synthese komplexer organischer Verbindungen bei, die in der Pharmaindustrie, der Landwirtschaft und der Materialwissenschaft eingesetzt werden .
Safety and Hazards
Wirkmechanismus
Target of Action
2,6-Diethylphenylthiourea is a derivative of thiourea . Thiourea derivatives have been found to inhibit several enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, such as carbohydrate digestion (α-amylase, α-glucosidase) and neurotransmission (AChE, BuChE).
Mode of Action
It is known that thiourea derivatives can interact with their target enzymes and inhibit their activity . This interaction likely involves the formation of a complex between the thiourea derivative and the enzyme, which prevents the enzyme from catalyzing its usual reactions.
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase by 2,6-Diethylphenylthiourea can affect the digestion of carbohydrates, potentially leading to a decrease in postprandial blood glucose levels . The inhibition of AChE and BuChE can affect cholinergic neurotransmission, potentially leading to changes in nerve signal transmission .
Pharmacokinetics
It is known that thiourea derivatives can be absorbed and distributed in the body
Result of Action
The inhibition of the target enzymes by 2,6-Diethylphenylthiourea can lead to various effects at the molecular and cellular levels. For example, the inhibition of α-amylase and α-glucosidase can lead to a decrease in the digestion of carbohydrates, potentially affecting blood glucose levels . The inhibition of AChE and BuChE can affect nerve signal transmission .
Biochemische Analyse
Biochemical Properties
Thioureas and their derivatives, including 2,6-Diethylphenylthiourea, have been found to interact with various enzymes and proteins. For instance, they have been shown to inhibit α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes . These interactions can affect the biochemical reactions these enzymes are involved in, potentially altering metabolic processes within the cell.
Cellular Effects
The effects of 2,6-Diethylphenylthiourea on cells are not fully understood. Studies on thiourea derivatives have shown that they can have significant effects on cellular processes. For example, they have been found to have antibacterial and antioxidant potentials . They also have the potential to inhibit glucose-6-phosphatase (G6Pase), an enzyme that plays a crucial role in glucose metabolism .
Molecular Mechanism
It is known that thiourea derivatives can undergo oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule . This process could potentially influence the activity of 2,6-Diethylphenylthiourea at the molecular level.
Temporal Effects in Laboratory Settings
It is known that the effects of thiourea derivatives can vary over time, with some effects becoming more pronounced with prolonged exposure .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 2,6-Diethylphenylthiourea in animal models. Studies on thiourea derivatives have shown that they can have varying effects at different dosages .
Metabolic Pathways
2,6-Diethylphenylthiourea may be involved in various metabolic pathways due to its interactions with enzymes such as α-amylase, α-glucosidase, AChE, BuChE, and G6Pase . These enzymes play key roles in carbohydrate metabolism, neurotransmission, and glucose metabolism, respectively.
Transport and Distribution
It is known that thiourea derivatives can interact with various biomolecules, which could potentially influence their transport and distribution .
Eigenschaften
IUPAC Name |
(2,6-diethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-3-8-6-5-7-9(4-2)10(8)13-11(12)14/h5-7H,3-4H2,1-2H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCMKQLHZQIUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179988 | |
| Record name | Thiourea, (2,6-diethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25343-30-0 | |
| Record name | 2,6-Diethylphenylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025343300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25343-30-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, (2,6-diethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25343-30-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIETHYLPHENYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q734XI80JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B1331998.png)

![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)
![(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1332012.png)

![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1332016.png)
